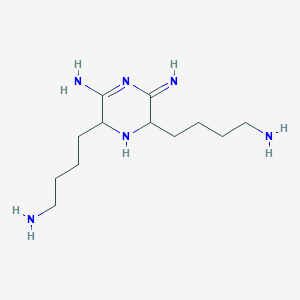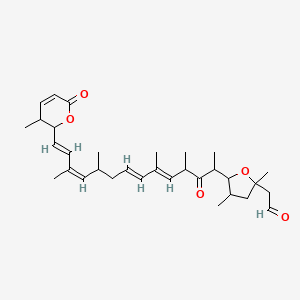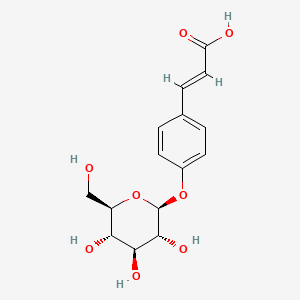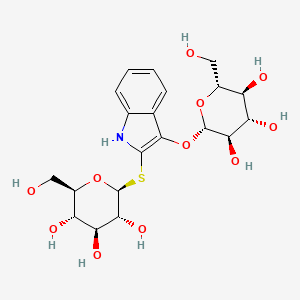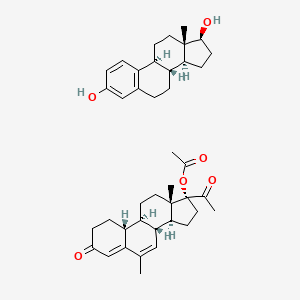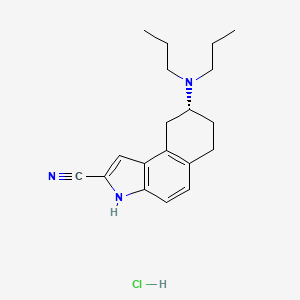
U 92016A
概要
説明
科学的研究の応用
U 92016A has been extensively studied for its scientific research applications:
Pharmacology: As a selective agonist of the 5-hydroxytryptamine 1A receptor, this compound is used to study the role of this receptor in various physiological and pathological processes. It has been investigated for its potential as an anxiolytic and antidepressant agent.
Neuroscience: The compound is used in neuroscience research to understand the mechanisms of serotonin signaling and its effects on brain function.
Medicine: this compound has potential therapeutic applications in the treatment of conditions such as anxiety and depression.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
U 92016Aは、5-ヒドロキシトリプタミン1A受容体に高親和性で結合することによって、その効果を発揮します。この結合は、受容体の活性化につながり、次に下流シグナル伝達経路の活動を調節します。 この化合物は、フォルスコリン誘発性サイクリックAMP合成の増加を抑制し、アデニル酸シクラーゼ活性を阻害する役割を示唆しています . さらに、this compoundは、背側縫線核の5-ヒドロキシトリプタミンニューロンの発火を阻害し、自然発症高血圧ラットの血圧を低下させます .
生化学分析
Biochemical Properties
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells. Additionally, the compound may interact with receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell growth and differentiation . By inhibiting EGFR, the compound can potentially reduce cell proliferation and induce apoptosis in certain cancer cells .
Molecular Mechanism
At the molecular level, (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, such as EGFR and BRAFV600E . The compound binds to the active sites of these kinases, preventing their normal function and thereby disrupting the signaling pathways they regulate. This inhibition can lead to changes in gene expression and cellular behavior, ultimately affecting cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites . Understanding these pathways can provide insights into the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride can affect its function and activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
準備方法
U 92016Aの合成にはいくつかのステップが含まれます。報告されている方法の1つには、次のステップが含まれます。
出発物質: 合成は、置換テトラヒドロ-3H-ベンゾ[e]インドールである中間体の調製から始まります。
反応条件: 次に、中間体を特定の条件下でジプロピルアミンと反応させて、最終生成物であるthis compoundを形成します。反応には、通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒が必要です。
精製: 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製し、高純度の化合物を得ます。
This compoundの工業生産方法は広く報告されていませんが、実験室環境での合成は、生産プロセスを拡大するための基礎となります。
化学反応の分析
U 92016Aは、いくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して酸化誘導体を形成することができます。
還元: this compoundは、還元されて還元誘導体を形成できます。還元誘導体は、異なる薬理学的特性を持つ可能性があります。
置換: この化合物は、置換反応を起こすことができ、その場合、官能基の1つが別の基に置き換えられます。これらの反応の一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、ヒドロキシル化誘導体の生成につながる可能性がありますが、置換反応は、さまざまな置換アナログを生み出すことができます。
科学研究への応用
This compoundは、科学研究への応用について広く研究されています。
類似化合物との比較
U 92016Aは、5-ヒドロキシトリプタミン1A受容体に対する高い効力と選択性でユニークです。類似の化合物には以下が含まれます。
8-ヒドロキシ-2-(ジ-n-プロピルアミノ)テトラリン (8-OH-DPAT): 5-ヒドロキシトリプタミン1A受容体の別の選択的アゴニストですが、薬物動態が異なります。
ブスピロン: 5-ヒドロキシトリプタミン1A受容体の部分的アゴニストで、臨床的に不安解消薬として使用されます。
ゲピロン: ブスピロンに似ており、抗うつ効果の可能性を持つ5-ヒドロキシトリプタミン1A受容体の部分的アゴニストです。
イプサピロン: 5-ヒドロキシトリプタミン1A受容体の別の部分的アゴニストで、不安解消薬としての特性が調査されています。
This compoundは、高い固有活性と長い作用持続時間により際立っており、研究および潜在的な治療用途に貴重な化合物となっています .
特性
IUPAC Name |
(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKAMFNZKKRFJ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149654-41-1 | |
| Record name | 3H-Benz[e]indole-2-carbonitrile, 8-(dipropylamino)-6,7,8,9-tetrahydro-, hydrochloride (1:1), (8R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149654-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U-92016A hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149654411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U-92016A hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSP36A348S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does U-92016A interact with its target and what are the downstream effects?
A1: U-92016A exhibits high affinity binding to the human 5-HT1A receptor. [] Upon binding, it acts as an agonist, meaning it activates the receptor. This activation leads to a decrease in forskolin-induced cyclic AMP synthesis, indicating its effect on the downstream signaling pathway. [] This mechanism contributes to its various pharmacological effects, including the reduction of rectal temperature in mice, the elicitation of the 5-HT-mediated syndrome in rats, and a decrease in arterial blood pressure in spontaneously hypertensive rats. []
Q2: What is known about the Structure-Activity Relationship (SAR) of U-92016A?
A2: While the provided research paper [] primarily focuses on characterizing U-92016A, it doesn't delve into specific SAR studies. To understand the impact of structural modifications on activity, potency, and selectivity, further research focusing on analogs and derivatives of U-92016A would be needed.
Q3: What in vitro and in vivo efficacy data is available for U-92016A?
A3: The research demonstrates U-92016A's in vitro efficacy through its binding to human 5-HT1A receptors expressed in cell lines and its effect on cyclic AMP synthesis. [] In vivo efficacy is showcased through various animal models. These include a reduction in rectal temperature in mice, the elicitation of the 5-HT-mediated syndrome in rats, a decrease in blood pressure in spontaneously hypertensive rats, and inhibition of sympathetic nerve activity in cats. [] These findings highlight its potential for further investigation in specific therapeutic areas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1243225.png)


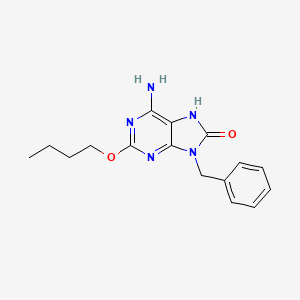
![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)
![[(1S,2R,3R,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1243230.png)
